molecular formula C10H10O3Te B14239014 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid CAS No. 211919-75-4

3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid

Cat. No.: B14239014
CAS No.: 211919-75-4
M. Wt: 305.8 g/mol
InChI Key: IETYSBJCQANICR-UHFFFAOYSA-N
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Description

3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a hydroxyphenyl group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid has several scientific research applications, including:

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. Additionally, the hydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Hydroxyphenyl)selanyl]but-2-enoic acid: A selenium analog with similar chemical properties but different biological activities.

    3-[(3-Hydroxyphenyl)sulfanyl]but-2-enoic acid: A sulfur analog with distinct reactivity and applications.

    3-[(3-Hydroxyphenyl)stannyl]but-2-enoic acid: A tin analog with unique properties and uses in organic synthesis.

Uniqueness

3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs

Properties

CAS No.

211919-75-4

Molecular Formula

C10H10O3Te

Molecular Weight

305.8 g/mol

IUPAC Name

3-(3-hydroxyphenyl)tellanylbut-2-enoic acid

InChI

InChI=1S/C10H10O3Te/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-6,11H,1H3,(H,12,13)

InChI Key

IETYSBJCQANICR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)[Te]C1=CC=CC(=C1)O

Origin of Product

United States

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